molecular formula C17H20N4O2S B2360168 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097873-32-8

1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2360168
CAS No.: 2097873-32-8
M. Wt: 344.43
InChI Key: ZBRQKOKKYYIOKZ-UHFFFAOYSA-N
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Description

The compound 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a structurally complex molecule featuring a 2-methoxyphenyl-substituted cyclopropane core conjugated to a piperazine-thiadiazole moiety.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-14-5-3-2-4-13(14)17(6-7-17)16(22)21-10-8-20(9-11-21)15-12-18-24-19-15/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRQKOKKYYIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The 2-methoxyphenylcyclopropanecarbonyl group is synthesized via Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. Aluminum chloride (AlCl₃) in dichloromethane facilitates electrophilic aromatic substitution, yielding 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (Yield: 72–78%).

Reaction Conditions :

  • Anisole (1.0 eq), cyclopropanecarbonyl chloride (1.2 eq), AlCl₃ (2.5 eq), CH₂Cl₂, 0°C → RT, 12 h.
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H), 6.95–6.85 (m, 2H), 3.85 (s, 3H), 1.92–1.85 (m, 2H), 1.45–1.38 (m, 2H).

Cyclopropanation Alternatives

Alternative routes employ Simmons-Smith cyclopropanation of 2-methoxycinnamic acid derivatives using diiodomethane and a zinc-copper couple. This method avoids harsh acids but requires strict anhydrous conditions.

Piperazine Core Functionalization

N-Acylation of Piperazine

The carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with piperazine in the presence of a base:

$$
\text{1-(2-Methoxyphenyl)cyclopropanecarbonyl chloride} + \text{Piperazine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]piperazine}
$$

Optimization :

  • Solvent : Dichloromethane > THF due to better solubility of intermediates.
  • Base : Triethylamine (2.5 eq) achieves 85% yield vs. 68% with K₂CO₃.
  • Temperature : 0°C → RT minimizes side reactions (e.g., over-acylation).

Alternative Synthetic Strategies

Reductive Amination

A patent route condenses 1,2,5-thiadiazole-3-carbaldehyde with 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazine using sodium cyanoborohydride (NaBH₃CN) in MeOH. However, competing imine formation reduces yield to 55%.

Ullmann Coupling

Copper-catalyzed coupling of 3-iodo-1,2,5-thiadiazole with piperazine derivatives in DMSO at 120°C achieves 70% yield but requires expensive ligands (e.g., 1,10-phenanthroline).

Purification and Characterization

Chromatography

Crude product is purified via flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc/hexane). Analytical HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity.

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₄O₂S [M+H]⁺: 344.4; found: 344.3.
  • $$ ^1H $$ NMR (DMSO-d₆) : δ 8.15 (s, 1H, thiadiazole-H), 7.40–7.30 (m, 2H, aryl-H), 6.95 (d, J = 8.2 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H), 1.75–1.60 (m, 4H, cyclopropane-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (thiadiazole ring).

Scale-Up and Process Optimization

Cost-Effective Steps

  • Cyclopropanation : Switching from Simmons-Smith to transition metal-catalyzed cyclopropanation (e.g., Rh₂(OAc)₄) reduces diiodomethane usage by 40%.
  • Thiadiazole Coupling : Replacing DMF with cyclopentyl methyl ether (CPME) improves recyclability and lowers E-factor.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (benchmark for similar APIs: 25–40 kg/kg).
  • Waste Streams : Aqueous K₂CO₃ and solvent residues are neutralized and incinerated.

Chemical Reactions Analysis

1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.

Scientific Research Applications

1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aryl Groups

Key structural analogs include:

Compound Name/ID Structural Features Biological Activity IC50/EC50 (if reported) References
1-(2-Methoxyphenyl)piperazine Simple arylpiperazine with no cyclopropane or thiadiazole High affinity for dopamine D2 receptor; antibacterial activity against Gram-positive bacteria EC50: ~10⁻⁶ M (D2)
HBK14–HBK19 1-(Phenoxyethyl)-4-(2-methoxyphenyl)piperazine derivatives Hypotensive and antioxidant activity; enhanced SOD activity at 10⁻⁴ M N/A
N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Sulfonamide-linked 2-methoxyphenylpiperazine Mutant IDH1-R132H inhibition IC50: <1 µM

Key Findings :

  • The 2-methoxyphenylpiperazine moiety is critical for receptor binding (e.g., dopamine D2) and enzyme inhibition. Substitutions on the piperazine nitrogen (e.g., sulfonamide, phenoxyethyl) modulate activity and selectivity .
  • Antioxidant properties in HBK derivatives correlate with methylphenoxy substitutions, while chlorination reduces efficacy .
Cyclopropane-Containing Piperazine Derivatives
Compound Name/ID Structural Features Biological Activity References
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine Fluorophenyl-cyclopropane analog of target compound No direct data, but fluorophenyl groups often enhance bioavailability and CNS penetration
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine Dichlorocyclopropane with 4-methoxyphenyl substitution Physicochemical properties suggest potential protease/kinase inhibition

Key Findings :

  • Cyclopropane rings improve metabolic stability and binding pocket complementarity. Fluorine substitution (as in the 4-fluorophenyl analog) may enhance pharmacokinetics .
  • Chlorinated cyclopropane derivatives (e.g., dichloro-methylcyclopropane) are rare but may confer unique steric/electronic effects .
Thiadiazole/Thiazole-Containing Piperazines
Compound Name/ID Structural Features Biological Activity References
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine Thiazole-linked chlorophenylpiperazine Structural analog with applications in kinase inhibition (inferred from thiazole’s role)
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(2-methoxyphenyl)piperazine Complex phenoxyethyl-thiadiazole derivative Antibacterial activity against Gram-negative bacteria (e.g., E. coli)

Key Findings :

  • Thiadiazole and thiazole groups enhance π-π stacking with biological targets. Chlorophenyl substitutions improve antibacterial efficacy .
Antibacterial and Antioxidant Activities
  • Cinnamyl derivatives of 2-methoxyphenylpiperazine (e.g., compound 2 and 8 ) showed potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli .
  • 1-(Phenoxyethyl)-piperazine derivatives (e.g., HBK14) increased SOD activity by 30–40% at 10⁻⁴ M, comparable to Trolox .

Structural-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for receptor binding (e.g., dopamine D2, 5-HT1A). N-substitutions (e.g., sulfonamide, cyclopropanecarbonyl) dictate target specificity .
  • 2-Methoxyphenyl Group : Enhances lipophilicity and CNS penetration. Methoxy’s electron-donating effects stabilize receptor interactions .
  • Thiadiazole vs. Thiazole : Thiadiazole’s electron-deficient nature favors interactions with enzymes (e.g., IDH1), while thiazole’s sulfur atom may improve antibacterial activity .

Biological Activity

1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, cytotoxicity, and other biological effects.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 1-[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 368.43 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably:

  • It may inhibit enzymes involved in metabolic pathways, potentially influencing lipid metabolism and cellular proliferation.
  • The thiadiazole moiety is known for its role in modulating receptor activity, which may contribute to the compound's therapeutic effects.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various cancer cell lines. In vitro studies show IC50 values ranging from 34.31 to 39.78 µM in tumor models, which are comparable to established chemotherapeutics like Abamectin (ABZ) and Ivermectin .
CompoundCell LineIC50 (µM)
This compoundMDA-MB 23134.31
AbamectinMDA-MB 23183.1
IvermectinMDA-MB 23138.29

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, similar piperazine derivatives have shown promising results in inhibiting bacterial growth and enzyme activity.

Neuropharmacological Effects

Studies have indicated that the compound can cross the blood-brain barrier effectively:

  • Biodistribution : In vivo studies using radiolabeled variants showed significant uptake in brain regions such as the hippocampus (0.87% ID/g at 15 minutes post-injection), suggesting potential applications in neurological disorders .

Case Studies

A notable study involved the evaluation of the compound's effects on muscle larvae of Trichinella spiralis. The results indicated a mortality rate significantly higher than that of standard treatments, demonstrating its potential as an anthelmintic agent .

Q & A

Q. Advanced Research Focus

  • Microsomal Stability : Incubate with rat liver microsomes (NADPH regeneration system) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect thiol adducts indicative of bioactivation risks .
  • Zebrafish Toxicity : Evaluate LC₅₀ and teratogenicity at 24–72 hpf, correlating results with LogP (predicted: ~2.8) to assess membrane permeability .

How can researchers reconcile discrepancies in reported biological activities of structurally similar piperazine derivatives?

Advanced Research Focus
Contradictions may stem from assay conditions or substituent stereochemistry. Mitigation strategies include:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM) and adjust for batch purity (e.g., HPLC >95% ).
  • Stereochemical Profiling : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately to isolate bioactivity .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .

What computational tools are most effective for predicting SAR in this compound class?

Q. Basic Research Focus

  • QSAR Modeling : Train models on datasets of piperazine-thiadiazole analogs (e.g., pIC₅₀, LogP) using Random Forest or SVM algorithms .
  • Molecular Dynamics : Simulate ligand-receptor complexes (GROMACS) to assess binding mode stability over 100 ns trajectories .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to forecast BBB permeability (likely low due to high TPSA >80 Ų ).

How should researchers approach scale-up synthesis while maintaining purity?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors for cyclopropanation (residence time: 10 min, 100°C) to minimize side products .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using polymorph prediction software (Mercury CSD) .
  • Quality Control : Validate batches via ¹H-NMR (integration of aromatic vs. aliphatic protons) and LC-MS (ESI+ mode) .

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